cis Lacidipine
Overview
Description
Cis Lacidipine is a cardiac drug . It is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity . It is used to treat hypertension . Its molecular formula is C26H33NO6 and its molecular weight is 455.54 .
Molecular Structure Analysis
Cis Lacidipine has a complex molecular structure. It contains a total of 67 bonds, including 34 non-H bonds, 12 multiple bonds, 11 rotatable bonds, 6 double bonds, 6 aromatic bonds, 2 six-membered rings, 3 esters (aliphatic), and 1 secondary amine (aliphatic) . It is a highly lipophilic molecule that interacts with biological membranes .Chemical Reactions Analysis
The most frequently reported adverse reactions of Lacidipine include headache, flushing, ankle oedema, dizziness, and palpitations, which are typical of dihydropyridine calcium channel blockers as a class .Physical And Chemical Properties Analysis
Cis Lacidipine is a neat product . It is a highly lipophilic molecule that interacts with the biological membranes . Through radiotracer analysis, it was determined that Lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout .Scientific Research Applications
Pharmacokinetics Studies
Lacidipine has been studied for its dose proportionality in pharmacokinetics after single and repeated oral doses. This research helps understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
Degradation Studies
Research has been conducted on the stability of lacidipine under various stress conditions, including hydrolytic and oxidative conditions. This is crucial for ensuring the safety and efficacy of the drug .
Inclusion Complex Studies
Studies have explored the formation of inclusion complexes of lacidipine with beta-cyclodextrin and modified beta-cyclodextrins. This can improve the solubility and bioavailability of drugs like lacidipine, which are classified under the biopharmaceutics classification system (BCS) as class II drugs .
Antihypertensive Activity
Lacidipine is known for its potent and long-lasting antihypertensive activity. It has been studied for its effects on blood pressure regulation .
Cerebral Vasodilatory Activity
The drug has been reported to possess potent cerebral vasodilatory activity and can increase cerebral blood flow, which may have implications in treating conditions related to cerebral ischemia .
Dose Linearity of Lacidipine Pharmacokinetics After Single and Repeated… Degradation Studies of Lacidipine: Identification, Isolation and… Characterization and in vivo evaluation of lacidipine inclusion… Effects of a Calcium Antagonist, Lacidipine, on Experimental Focal…
Mechanism of Action
Target of Action
Lacidipine is a lipophilic dihydropyridine calcium antagonist . Its primary targets are the voltage-dependent L-type calcium channels . These channels are crucial in regulating the influx of calcium ions, which serve as intracellular messengers or activators in excitable cells, including vascular smooth muscles .
Mode of Action
Lacidipine acts by blocking the voltage-dependent L-type calcium channels , thereby preventing the transmembrane calcium influx . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .
Biochemical Pathways
Lacidipine’s action affects the CXCR7/P38/C/EBP-β signaling pathway . By blocking the calcium channels, it influences this pathway, leading to various downstream effects. These effects include the amelioration of endothelial senescence and inflammatory injury .
Pharmacokinetics
Lacidipine exhibits linear kinetics after repeated doses in the therapeutic range of 2–6mg once daily . It is a highly lipophilic molecule that interacts with biological membranes . Through radiotracer analysis, it was determined that lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . These results may explain the long clinical half-life of lacidipine .
Result of Action
The action of lacidipine leads to the dilation of peripheral arterioles and reduction of blood pressure . This makes it an effective antihypertensive agent. In addition, lacidipine exhibits a greater antioxidant activity compared to other dihydropyridine calcium antagonists, which may confer potentially beneficial antiatherosclerotic effects .
Action Environment
The action, efficacy, and stability of lacidipine can be influenced by various environmental factors. For instance, its lipophilic nature allows it to interact with biological membranes, affecting its distribution and action . Furthermore, its slow onset of action and long duration of action make it suitable for once-daily oral administration . .
Safety and Hazards
properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-PFONDFGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514462 | |
Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis Lacidipine | |
CAS RN |
103890-79-5 | |
Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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